Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-

Description

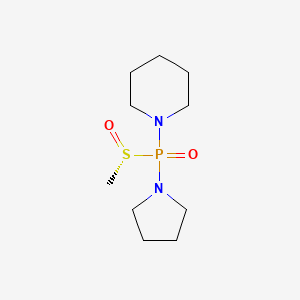

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R,R)- (CAS: 141931-12-6) is a chiral piperidine derivative characterized by a unique phosphinyl-pyrrolidinyl substituent and a methylsulfinyl group. The compound’s stereochemistry, denoted as (R,R), suggests a racemic mixture or diastereomeric configuration, which may influence its physicochemical and biological properties. Its structure combines a piperidine core with a pyrrolidine-phosphinyl moiety and a sulfoxide group, making it distinct from simpler piperidine derivatives.

This compound is listed in PubChem and supplier databases but lacks extensive pharmacological or synthetic literature, indicating its primary use as a synthetic intermediate or research chemical .

Properties

CAS No. |

141931-12-6 |

|---|---|

Molecular Formula |

C10H21N2O2PS |

Molecular Weight |

264.33 g/mol |

IUPAC Name |

1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |

InChI |

InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |

InChI Key |

PRAVZMAWLODVDE-OEMAIJDKSA-N |

Isomeric SMILES |

C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |

Canonical SMILES |

CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves several steps. One common method involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The substrate scope is broad, making this method practically useful for the synthesis of various piperidine derivatives.

Chemical Reactions Analysis

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen sources, catalysts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceutical and agrochemical compounds . In biology and medicine, it has been studied for its potential anticancer properties . It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . In industry, it is used in the synthesis of various functionalized piperidines and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves the regulation of several signaling pathways. It has been shown to activate pathways such as NF-κB and PI3k/Aκt, which are involved in cancer progression . It also induces apoptosis in cancer cells through the caspase-dependent pathway .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The target compound’s pyrrolidinylphosphinyl group distinguishes it from alkyl (e.g., 3-phenylbutyl) or aryl (e.g., phenylpropenoyl) derivatives. This group may enhance binding to phosphonate-sensitive targets but increases steric hindrance .

- Sulfoxide vs.

- Conformational Flexibility : Compared to trifluoroethylpiperidines (), the target compound’s rigid pyrrolidinylphosphinyl group restricts conformational freedom, which could reduce off-target interactions .

Pharmacophore and Binding Interactions

Piperidine derivatives often interact with biological targets through:

- Salt bridges (e.g., amine-Glu172 interaction in σ1 ligands) .

- Hydrophobic pockets (e.g., α4/α5 helices accommodating bulky substituents) .

The target compound’s phosphinyl group may mimic phosphate moieties in biomolecules, suggesting utility in kinase or phosphatase inhibition. In contrast, 1-(3-phenylbutyl)piperidine derivatives show RMSD > 2.5 Å in σ1 receptor docking, indicating adaptability to hydrophobic cavities .

Biological Activity

Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound "Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-" is a specific derivative that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Overview of Piperidine Derivatives

Piperidine is a six-membered ring containing one nitrogen atom. Its derivatives are prevalent in pharmaceuticals and are known for various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The compound in focus contains a methylsulfinyl group and a pyrrolidinylphosphinyl moiety, which may enhance its biological profile.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for piperidine derivatives:

- Anticancer Activity : Some piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the piperidine ring have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Neuroprotective Effects : Piperidine derivatives have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems or reduce oxidative stress, contributing to their potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Certain piperidine compounds demonstrate antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics.

The mechanisms through which piperidine derivatives exert their biological effects often involve:

- Enzyme Inhibition : Many piperidine compounds act as inhibitors of key enzymes involved in disease processes, such as kinases or proteases.

- Receptor Modulation : Some derivatives interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing signaling pathways associated with mood regulation and cognition.

Case Studies

- Study on Anticancer Activity : A study published in 2023 investigated the effects of a piperidine derivative on breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction. The study concluded that further exploration of this compound could lead to novel anticancer therapies .

- Neuroprotective Study : Research conducted on the neuroprotective effects of piperidine derivatives indicated that they could mitigate oxidative stress in neuronal cells. The findings suggested that these compounds could be beneficial in models of neurodegenerative diseases like Alzheimer's .

- Antimicrobial Assessment : A recent assessment evaluated the antimicrobial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, indicating their potential use as new antimicrobial agents .

Table 1: Biological Activities of Piperidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.